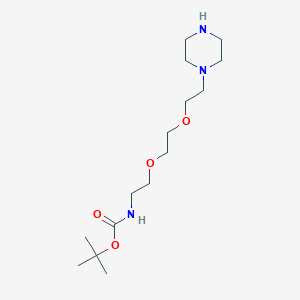

Piperazine-PEG2-C2-NH-Boc

Description

Significance of Linker Chemistry in Bioconjugate Design

Linker chemistry plays a pivotal role in the design and efficacy of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker's composition, length, and flexibility can significantly influence the solubility, stability, pharmacokinetics, and ultimately, the biological activity of the entire construct. biochempeg.comnih.gov For instance, in ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody, and its characteristics determine the stability of the ADC in circulation and the efficiency of payload release at the target site. biochempeg.com The choice between a cleavable or non-cleavable linker, for example, dictates the mechanism of drug release. biochempeg.com

The Role of Piperazine-PEG2-C2-NH-Boc as a Modular Component in Contemporary Chemical Biology Research

This compound has emerged as a valuable bifunctional linker in the chemical biologist's toolbox. This compound incorporates several key structural motifs that impart desirable properties for bioconjugation.

Structural Breakdown:

Piperazine (B1678402): This heterocyclic amine provides a rigid and hydrophilic component to the linker. The piperazine ring can improve the aqueous solubility of the resulting bioconjugate, a crucial factor when dealing with hydrophobic drug molecules. researchgate.netacs.org Its bifunctional nature allows for the attachment of two different molecular entities. nih.gov

C2-NH-Boc: This portion of the molecule provides a reactive handle for conjugation. The primary amine is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is a widely used protecting group in peptide synthesis and organic chemistry due to its stability under a range of conditions and its facile removal under acidic conditions, such as with trifluoroacetic acid (TFA). nih.govcreative-peptides.comamericanpeptidesociety.org This allows for controlled, stepwise synthesis of complex bioconjugates.

Chemical and Physical Properties

The specific properties of this compound underscore its utility as a linker.

| Property | Value | Reference |

| CAS Number | 1850459-97-0 | chemsrc.commoldb.commolcore.com |

| Molecular Formula | C15H31N3O4 | chemsrc.commoldb.com |

| Molecular Weight | 317.42 g/mol | chemsrc.commoldb.com |

| Purity | Typically ≥98% | moldb.com |

Synthesis and Functionalization

The synthesis of this compound involves a multi-step process. A common synthetic route would likely involve the attachment of the PEGylated and Boc-protected aminoethyl side chain to one of the nitrogen atoms of the piperazine ring. The remaining secondary amine of the piperazine ring is then available for reaction with another molecule.

The true power of this linker lies in its functional versatility. The Boc-protected amine can be deprotected to reveal a primary amine, which can then be coupled to a variety of functional groups, such as carboxylic acids, to form stable amide bonds. This is a fundamental reaction in the synthesis of peptides and other bioconjugates. libretexts.org Conversely, the secondary amine of the piperazine ring can be reacted with electrophiles, allowing for the attachment of a second molecule of interest.

Applications in Bioconjugation and Drug Discovery

The unique combination of a hydrophilic piperazine ring, a flexible PEG spacer, and a protected amine makes this compound a highly sought-after component in several areas of drug discovery and chemical biology.

Use in PROTACs

Role in Antibody-Drug Conjugates (ADCs)

In the field of ADCs, linkers are essential for attaching potent cytotoxic drugs to antibodies. biochempeg.com While this specific linker is not cited in the context of a clinically approved ADC, its components are highly relevant. PEGylation is a common strategy to improve the solubility and pharmacokinetic properties of ADCs. molecularcloud.orgsigmaaldrich.com The ability to precisely control the attachment of the drug via the Boc-protected amine would be advantageous in creating homogenous ADC populations with a defined drug-to-antibody ratio (DAR). molecularcloud.org

This compound stands as a testament to the importance of rational linker design in chemical biology. Its modular nature, combining the advantageous properties of piperazine, PEG, and a protected amine, provides researchers with a powerful tool for the construction of complex and effective bioconjugates. As the fields of PROTACs, ADCs, and other targeted therapies continue to evolve, the demand for sophisticated and versatile linkers like this compound will undoubtedly grow, paving the way for new discoveries and therapeutic innovations.

Structure

3D Structure

Properties

Molecular Formula |

C15H31N3O4 |

|---|---|

Molecular Weight |

317.42 g/mol |

IUPAC Name |

tert-butyl N-[2-[2-(2-piperazin-1-ylethoxy)ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C15H31N3O4/c1-15(2,3)22-14(19)17-6-10-20-12-13-21-11-9-18-7-4-16-5-8-18/h16H,4-13H2,1-3H3,(H,17,19) |

InChI Key |

FEWPHTQBTYLAJS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCN1CCNCC1 |

Origin of Product |

United States |

Design Principles and Structural Contributions of Piperazine Peg2 C2 Nh Boc Within Heterobifunctional Molecules

Conformational Control and Rigidity Imparted by the Piperazine (B1678402) Moiety in Linker Design

The inclusion of a piperazine ring in a linker, such as in Piperazine-PEG2-C2-NH-Boc, is a deliberate design choice to introduce a degree of conformational rigidity. rsc.orgrsc.org Unlike flexible alkyl chains, the six-membered piperazine ring exists in a stable chair conformation, which reduces the number of accessible low-energy conformations for the linker. researchgate.netresearchgate.net This pre-organization of the linker can be advantageous in the context of heterobifunctional molecules, where precise positioning of the two binding moieties is crucial for activity. nih.gov

By restricting the flexibility of the linker, the piperazine moiety can help to:

Stabilize Productive Conformations: In systems like PROTACs, the linker must orient a target protein and an E3 ligase in a specific manner to facilitate the formation of a stable and productive ternary complex. researchgate.netacs.org The rigidity of the piperazine ring can help to pre-organize the PROTAC into a conformation that is favorable for this ternary complex formation, potentially increasing its efficiency. nih.gov

Reduce Entropic Penalty: A more rigid linker has less conformational freedom to lose upon binding, which can decrease the entropic penalty associated with ternary complex formation. This can lead to more stable complexes and enhanced biological activity. nih.gov

Improve Pharmacokinetic Properties: The introduction of rigid elements like piperazine is a common strategy to move away from overly flexible and "floppy" molecules, which can sometimes have poor pharmacokinetic profiles. nih.gov More rigid molecules often exhibit improved cell permeability and oral bioavailability. acs.org

The use of piperazine and other cyclic structures in linkers is an increasingly common strategy to optimize the performance of heterobifunctional molecules, moving beyond simple polyethylene (B3416737) glycol (PEG) or alkyl chains to create more structurally defined and potent compounds. nih.govnih.gov

Modulation of Solubility and Biocompatibility by the PEG Linker Segment

Key contributions of the PEG segment include:

Improved Biocompatibility: PEG is generally considered non-toxic and non-immunogenic. molecularcloud.orgbiochempeg.comadcreview.com Its presence can help to mask the more drug-like portions of the molecule from the immune system, potentially reducing immunogenicity and improving the molecule's safety profile.

Favorable Pharmacokinetics: PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic properties of therapeutics. purepeg.com Even a short PEG segment like the PEG2 unit in this compound can increase the hydrodynamic radius of the molecule, which can reduce renal clearance and prolong its circulation half-life. biochempeg.com

Reduced Aggregation: The hydrophilic nature of PEG can help to prevent the aggregation of hydrophobic molecules in aqueous environments, which can be a significant issue for larger molecules like PROTACs. rsc.org

Influence of Linker Composition on Ternary Complex Formation in Protein Degradation Systems

In the context of targeted protein degradation using PROTACs, the composition of the linker is a critical factor that directly influences the formation and stability of the essential ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase. acs.orgelifesciences.org The linker is not a passive spacer; its length, flexibility, and chemical makeup dictate the spatial arrangement of the two recruited proteins and can introduce new interactions that stabilize or destabilize the complex. researchgate.netnih.gov

The this compound linker combines both rigid (piperazine) and flexible (PEG) elements, and this hybrid nature can have several effects on ternary complex formation:

Optimal Positioning: The specific length and geometry of the linker are crucial for allowing the target protein and the E3 ligase to come together in a productive orientation for ubiquitination. nih.gov An inappropriate linker length can lead to steric clashes or prevent favorable protein-protein interactions. nih.gov

Conformational Rigidity and Pre-organization: As discussed previously, the rigidity of the piperazine moiety can pre-organize the PROTAC into a conformation that is more amenable to binding both proteins simultaneously, thus enhancing the efficiency of ternary complex formation. researchgate.netnih.gov

Modulation of Cooperativity: The formation of the ternary complex can be cooperative, where the binding of the first protein enhances the binding of the second. The linker plays a key role in mediating this cooperativity by influencing the protein-protein interface. biorxiv.org The composition of the linker can either promote favorable interactions or introduce unfavorable ones, thus affecting the cooperativity and, consequently, the degradation efficiency.

The rational design of linkers, such as the combination of piperazine and PEG elements, is therefore a key strategy in optimizing PROTAC efficacy by fine-tuning the delicate balance of interactions required for stable and productive ternary complex formation. nih.govacs.org

Impact of Linker Protonation State: A Focus on Piperazine Basicity and pKa Modulation

The piperazine moiety within the this compound linker introduces a basic center, which means its protonation state will be dependent on the pH of its environment. rsc.orgresearchgate.netrsc.org The pKa of the piperazine nitrogen atoms is a critical parameter, as it determines the extent to which the linker is protonated at physiological pH (typically around 7.4). pion-inc.com This protonation state can significantly impact the properties and biological activity of the heterobifunctional molecule. researchgate.neturegina.ca

The basicity of piperazine can:

Affect Cell Permeability: The charge of a molecule is a key determinant of its ability to cross cell membranes. A positively charged linker may hinder passive diffusion across the lipid bilayer, potentially reducing cell permeability. acs.org Therefore, a delicate balance of pKa is often required to achieve sufficient solubility without compromising cell entry.

Mediate Interactions: A protonated piperazine can participate in electrostatic interactions or form hydrogen bonds with negatively charged residues on the surface of the target protein or E3 ligase, potentially influencing the stability and conformation of the ternary complex.

The pKa of the piperazine nitrogens is not a fixed value but is highly sensitive to the chemical nature of the groups attached to it. rsc.orgrsc.orgtaylorandfrancis.com The electronic effects of neighboring substituents can either increase or decrease the basicity of the piperazine.

Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as the Boc (tert-Butoxycarbonyl) protecting group and the amide bond in the linker, will decrease the electron density on the piperazine nitrogens. This makes them less basic and lowers their pKa. rsc.orgcambridgemedchemconsulting.com For example, acetylating a piperazine nitrogen can significantly reduce its pKa. rsc.org

Electron-Donating Groups: Conversely, electron-donating groups, such as alkyl chains, can increase the electron density on the nitrogen atoms, making them more basic and raising their pKa. uregina.caresearchgate.net

Steric Effects: The steric bulk of substituents on or near the piperazine ring can also influence pKa by affecting the solvation of the protonated form or by altering the conformation of the ring. nih.gov

A study of various substituted piperazines demonstrated a clear trend in pKa values based on the electronic properties of the substituents. uregina.ca This highlights the importance of considering the entire chemical architecture of the linker when predicting the protonation state of the piperazine moiety.

Table 1: Experimentally Determined pKa Values for Piperazine and Selected Derivatives This table illustrates the influence of substituents on the basicity of the piperazine ring. Data is compiled from various sources in the literature.

| Compound | pKa1 | pKa2 |

|---|---|---|

| Piperazine | 9.73 | 5.59 |

| 1-Methylpiperazine | 9.25 | 4.88 |

| 1-Ethylpiperazine | 9.28 | 5.01 |

| 1,4-Dimethylpiperazine | 8.65 | 4.26 |

| 1-(2-Hydroxyethyl)piperazine | 9.05 | 4.50 |

| 1-Acetyl-4-methylpiperazine | 7.06 | - |

Given the significant impact of pKa on the properties of drug-like molecules, the ability to accurately predict these values is highly valuable in the design process. pion-inc.comresearchgate.net Several computational methods are available to estimate the pKa of ionizable groups like the piperazine in a linker. psu.eduresearchgate.net

These methods include:

Empirical and Semi-empirical Methods: These are often very fast and are based on large datasets of known pKa values. They use quantitative structure-property relationship (QSPR) models to predict pKa based on the chemical structure. rsc.org

Quantum Mechanical (QM) Methods: These approaches, such as those based on density functional theory (DFT), calculate the energies of the protonated and deprotonated states of the molecule to determine the pKa. acs.org These methods can be more accurate but are also more computationally intensive.

Molecular Dynamics (MD) Simulations: MD simulations can be used to sample the conformational space of the molecule and to calculate the free energy of protonation, providing a detailed picture of the factors influencing pKa. acs.org

Recent studies have shown that in silico tools can be effectively used to predict the pKa of piperazine moieties within complex structures like PROTACs, allowing for a more rational design of linkers with desired physicochemical properties. rsc.orgnih.gov These computational approaches enable the screening of virtual libraries of linkers to identify those with optimal pKa values before undertaking costly and time-consuming synthesis. researchgate.net

Functionalization and Bioconjugation Applications of Piperazine Peg2 C2 Nh Boc

Strategic Deprotection of the Boc Group for Selective Amine Reactivity

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions. fishersci.co.ukmasterorganicchemistry.com The deprotection of the Boc group on Piperazine-PEG2-C2-NH-Boc is a critical first step to unmask the primary amine, enabling subsequent conjugation reactions.

The most common method for Boc deprotection is treatment with a strong acid. masterorganicchemistry.com Trifluoroacetic acid (TFA), often used neat or as a solution in a solvent like dichloromethane (B109758) (DCM), is highly effective and typically results in rapid and clean removal of the Boc group at room temperature. fishersci.co.ukmasterorganicchemistry.com Alternatively, solutions of hydrochloric acid (HCl) in solvents such as dioxane, methanol (B129727), or ethyl acetate (B1210297) can be employed. fishersci.co.uk The reaction proceeds via protonation of the carbamate (B1207046) oxygen, followed by the elimination of a stable tert-butyl carbocation and subsequent decarboxylation to yield the free primary amine. masterorganicchemistry.com

In complex syntheses where other acid-sensitive functional groups are present, alternative deprotection strategies can be employed. Thermal deprotection, carried out in continuous flow reactors at high temperatures, offers a catalyst-free method for Boc removal. acs.org This technique can also achieve selectivity between different types of N-Boc groups (e.g., aryl vs. alkyl) by carefully controlling the temperature, which could be relevant when the piperazine (B1678402) nitrogen is also modified. acs.org Additionally, solid acid catalysts, such as H-BEA zeolite, have been shown to efficiently cleave Boc groups in continuous flow systems, providing an alternative that can simplify product workup. rsc.org

| Method | Reagents | Typical Conditions | Notes |

| Standard Acidolysis | Trifluoroacetic acid (TFA) | Neat TFA or 25-50% TFA in DCM, rt, 1-2 h | Most common and efficient method. fishersci.co.ukmasterorganicchemistry.com |

| Hydrochloric Acid (HCl) | 4M HCl in dioxane or methanol, rt, 2-12 h | Alternative to TFA, product isolated as HCl salt. fishersci.co.uk | |

| Thermal Deprotection | Heat (no catalyst) | Continuous flow reactor, high temperature (e.g., 230-300 °C) | Avoids acidic reagents; allows for potential selectivity. acs.org |

| Solid Acid Catalysis | Zeolite (e.g., H-BEA) | Flow reactor, e.g., 140 °C in THF | Heterogeneous catalyst simplifies workup. rsc.org |

Amide Bond Formation and Other Coupling Reactions Utilizing the Free Amine of this compound

Following the deprotection of the Boc group, the newly exposed primary amine of the resulting Piperazine-PEG2-C2-NH2 becomes a reactive handle for a multitude of coupling reactions. The most prevalent of these is amide bond formation, a cornerstone of bioconjugation and medicinal chemistry. This reaction is typically used to link the piperazine building block to a carboxylic acid-containing molecule, such as a protein of interest (POI) ligand or another linker component.

Standard peptide coupling reagents are employed to facilitate this transformation. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used, often in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. biochempeg.com Other modern coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are also highly effective. googleapis.com These reactions are generally performed in aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (DCM) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).

Beyond simple amidation, the free amine can participate in other important coupling chemistries:

Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) forms a stable secondary amine linkage. biochempeg.comcreativepegworks.com This is particularly useful for N-terminal PEGylation of proteins or for connecting to aldehyde-functionalized surfaces. biochempeg.com

Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a base yields robust sulfonamides, which can be a key linkage in various therapeutic agents. nih.gov

Isocyanate and Isothiocyanate Coupling: The amine readily reacts with isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) linkages, respectively. biochempeg.comcreativepegworks.com These moieties are often incorporated into drug scaffolds to modulate binding and physicochemical properties.

The piperazine moiety itself can influence these reactions. While the distal primary amine is highly reactive after deprotection, the piperazine nitrogens can also be reactive, particularly the secondary amine. However, its nucleophilicity is often attenuated by acylation or other substitutions on the second piperazine nitrogen, allowing for selective reaction at the primary amine. nih.govrsc.org

| Reaction Type | Reagents | Product Linkage | Key Features |

| Amide Bond Formation | R-COOH + Coupling Agent (e.g., EDC/NHS, HATU) | Amide (-CO-NH-) | Highly versatile and stable; widely used in drug and PROTAC synthesis. biochempeg.comrsc.org |

| Reductive Amination | R-CHO + Reducing Agent (e.g., STAB) | Secondary Amine (-CH2-NH-) | Forms a stable, flexible linkage. creativepegworks.com |

| Sulfonamide Formation | R-SO2Cl + Base | Sulfonamide (-SO2-NH-) | Creates a stable, non-hydrolyzable bond. nih.gov |

| Urea/Thiourea Formation | R-NCO or R-NCS | Urea (-NH-CO-NH-) or Thiourea (-NH-CS-NH-) | Used to form hydrogen-bonding motifs in drug design. biochempeg.com |

High-Throughput Synthesis of Molecular Libraries Incorporating this compound as a Building Block

The structure of this compound is well-suited for its incorporation into molecular libraries through combinatorial and high-throughput synthesis strategies. nih.govnih.gov Such libraries are essential for modern drug discovery, enabling the rapid generation and screening of thousands of compounds to identify new therapeutic leads. strath.ac.uk

In the context of solid-phase synthesis (SPS), the piperazine building block can be utilized in several ways. For example, a carboxylic acid-bearing molecule can be immobilized on a resin, and after deprotection, the deprotected Piperazine-PEG2-C2-NH2 can be coupled to it. nih.govacs.org The free secondary amine of the piperazine ring can then be functionalized with a diverse set of building blocks (e.g., acyl chlorides, sulfonyl chlorides, or aldehydes via reductive amination) before the final compound is cleaved from the solid support. This modular approach allows for the creation of large, diverse libraries from a common intermediate. acs.orgresearchgate.net

Piperazine scaffolds are considered "privileged structures" in medicinal chemistry because they are frequently found in biologically active compounds. rsc.org As such, they are popular cores for creating libraries. nih.govresearchgate.net The this compound linker, in particular, is valuable for building libraries of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs). strath.ac.uk High-throughput platforms can synthesize arrays of PROTACs in multi-well plates, where a library of E3 ligase binders is coupled with a library of linkers (including piperazine-PEG derivatives) and a library of POI binders. strath.ac.ukyoutube.com This parallel synthesis approach allows for the systematic exploration of linker composition and length, which is crucial for optimizing PROTAC efficacy. youtube.com

The PEG component of the linker adds another layer of utility in library synthesis, as it can improve the solubility and pharmacokinetic properties of the resulting library members, making them more amenable to biological screening.

Applications in the Synthesis of Complex Piperazinyl Amides and Related Derivatives

A prominent application is in the construction of PROTACs, where the linker connects a warhead that binds to a target protein with a ligand for an E3 ubiquitin ligase. rsc.orgrsc.org The piperazine ring can enhance the rigidity and aqueous solubility of the linker, which are critical parameters for achieving a productive ternary complex formation between the target, the PROTAC, and the E3 ligase. rsc.orgrsc.org Studies have shown that embedding a piperazine ring within an amide linkage can also improve metabolic stability by preventing N-dealkylation reactions. rsc.org

Beyond PROTACs, this building block is used to synthesize a wide range of other complex molecules. For instance, piperazine-based derivatives have been synthesized and evaluated for activities including anticancer, anti-trypanosomal, and as ligands for various receptors. nih.govrsc.orgnih.gov In these syntheses, the this compound unit can be coupled to a core scaffold (e.g., a heterocyclic system or a natural product) to introduce a PEGylated side chain. nih.govnih.gov This chain can be used to modulate solubility, cell permeability, and other pharmacokinetic properties, or to provide a point of attachment for other functionalities. The synthesis of complex piperazinyl amides often involves a multi-step sequence where the Boc group is first removed, followed by coupling to a complex carboxylic acid, and then potentially further modification of the piperazine ring itself. nih.gov

Advanced Mechanistic and Theoretical Investigations of Piperazine Peg2 C2 Nh Boc Containing Constructs

Elucidating Molecular Interactions within Ternary Complexes Formed by Linkers

The formation of a stable and productive ternary complex is a prerequisite for the successful degradation of a target protein by a PROTAC. The linker, in this case, Piperazine-PEG2-C2-NH-Boc, plays a pivotal role in mediating the necessary protein-protein interactions. The composition and flexibility of the linker dictate the spatial arrangement of the two ligands and, consequently, the geometry of the ternary complex. nih.gov

The this compound linker can engage in a variety of non-covalent interactions with both the target protein and the E3 ligase, thereby contributing to the stability of the ternary complex. The piperazine (B1678402) moiety, being a heterocyclic ring, can introduce a degree of rigidity to the linker. tandfonline.comresearchgate.net This rigidity can be advantageous in pre-organizing the PROTAC into a conformation conducive to ternary complex formation. Furthermore, depending on the pH and the local microenvironment, the piperazine nitrogen atoms can be protonated, allowing for electrostatic interactions with negatively charged residues on the protein surfaces. researchgate.netnih.gov The incorporation of a piperazine ring has been explored as a strategy to enhance the solubility and rigidity of PROTACs. tandfonline.comCurrent time information in Merrimack County, US.

The PEG2 portion of the linker, composed of two ethylene (B1197577) glycol units, imparts hydrophilicity and flexibility. researchgate.netresearchgate.net The ether oxygens within the PEG chain can act as hydrogen bond acceptors, forming hydrogen bonds with amino acid residues on the protein surfaces. This flexibility allows the linker to adopt various conformations, which can be crucial for accommodating the topographies of the two proteins and facilitating optimal protein-protein interactions. nih.gov The combination of a rigid piperazine and a flexible PEG segment can be a strategic choice to balance conformational freedom with a favorable energetic state for binding. nih.gov

The ethylenediamine (B42938) (C2-NH) portion provides an additional point of interaction and a site for further chemical modification. The amide bond connecting the linker components can also participate in hydrogen bonding. The terminal Boc-protected amine is a common feature in linker synthesis, allowing for the controlled and stepwise assembly of the final molecule.

The table below summarizes the potential molecular interactions that a this compound linker can mediate within a ternary complex.

| Linker Moiety | Potential Interaction Type | Interacting Partner (Protein Residue) | Consequence for Ternary Complex |

| Piperazine Ring | van der Waals Interactions | Hydrophobic pockets | Stabilization of the complex |

| Electrostatic Interactions (if protonated) | Aspartic acid, Glutamic acid | Enhanced binding affinity and solubility | |

| PEG2 Chain | Hydrogen Bonding (ether oxygens as acceptors) | Serine, Threonine, Lysine, Arginine | Increased stability and solubility |

| Hydrophobic Interactions (ethylene backbone) | Leucine, Isoleucine, Valine | Fine-tuning of linker conformation | |

| Amide Linkages | Hydrogen Bonding (carbonyl oxygen and N-H) | Backbone or side chain amides/amines | Structural rigidity and orientation |

Computational Modeling and In Silico Analysis of Linker Conformations and Dynamics

Computational methods, particularly molecular dynamics (MD) simulations, are invaluable tools for understanding the conformational landscape and dynamic behavior of flexible molecules like PROTACs. nih.gov For a construct containing the this compound linker, MD simulations can provide insights into the preferred conformations of the linker in solution and within the ternary complex.

In silico studies can elucidate the conformational preferences of the piperazine ring, which typically exists in a chair conformation. The substituents on the piperazine can adopt either axial or equatorial positions, with the energetic preference depending on the nature of the substituents. The flexibility of the PEG2 chain allows it to adopt a wide range of dihedral angles, leading to a multitude of possible linker conformations. MD simulations can map the energy landscape of the linker, identifying low-energy conformations that are more likely to be populated.

The table below presents hypothetical data from a computational analysis of a PROTAC containing the this compound linker, illustrating the types of parameters that are typically investigated.

| Parameter | Value | Interpretation |

| End-to-End Distance (Å) | 10-25 | The range of distances the linker can span, indicating its suitability for a given protein pair. |

| Radius of Gyration (Å) | 5-8 | A measure of the linker's compactness. A smaller value suggests a more folded conformation. |

| Solvent Accessible Surface Area (SASA, Ų) | 350-500 | Indicates the extent of the linker's exposure to the solvent, affecting solubility. |

| Number of Intramolecular H-bonds | 0-2 | Suggests the presence of folded conformations stabilized by internal hydrogen bonds. |

Structure-Activity Relationship (SAR) Studies for Linker Optimization in Functional Molecules

Structure-activity relationship (SAR) studies are fundamental to the optimization of PROTACs and other functional molecules. For constructs containing the this compound linker, SAR studies would involve systematically modifying the linker and evaluating the impact on the molecule's activity, such as its ability to induce protein degradation.

Modifications to the this compound linker could include:

Varying the PEG chain length: Increasing or decreasing the number of ethylene glycol units (e.g., PEG1, PEG3, PEG4) would alter the linker length and flexibility, which is known to have a profound effect on the degradation efficiency. nih.gov

Altering the substitution pattern on the piperazine ring: Introducing substituents on the piperazine could modulate its rigidity, solubility, and potential for protein-ligand interactions.

Replacing the piperazine with other heterocyclic scaffolds: The use of piperidine (B6355638) or other cyclic structures could be explored to fine-tune the linker's rigidity and basicity. tandfonline.com

Modifying the alkyl chain length: The C2 linker component could be extended or shortened to optimize the spacing between the piperazine and the ligand.

The following table provides an illustrative example of an SAR study for a hypothetical PROTAC series based on the this compound linker, demonstrating how linker modifications can influence degradation potency (DC₅₀) and maximum degradation (Dₘₐₓ).

| Compound | Linker Modification | DC₅₀ (nM) | Dₘₐₓ (%) | Rationale for Change |

| 1 | This compound | 100 | 85 | Baseline compound |

| 2 | Piperazine-PEG1 -C2-NH-Boc | 500 | 60 | Shorter linker may induce steric clash. |

| 3 | Piperazine-PEG3 -C2-NH-Boc | 50 | 95 | Longer linker may allow for more optimal ternary complex formation. |

| 4 | (S)-3-Me- this compound | 80 | 90 | Stereospecific substitution may favor a more active conformation. |

| 5 | Piperazine-PEG2-C3 -NH-Boc | 120 | 80 | Minor change in alkyl length shows minimal effect. |

These SAR studies are crucial for fine-tuning the properties of the linker to achieve optimal biological activity. The insights gained from such studies guide the rational design of more potent and effective functional molecules.

Emerging Applications in Targeted Protein Degradation and Chemical Probe Development

Role in Proteolysis-Targeting Chimeras (PROTACs) Design and Optimization

PROTACs are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. rsc.org The linker connecting the target-binding and E3 ligase-binding moieties is not merely a spacer but plays a pivotal role in the formation of a stable and productive ternary complex, which is essential for efficient protein degradation. nih.gov The unique structural features of Piperazine-PEG2-C2-NH-Boc make it a valuable tool in the PROTAC designer's arsenal.

The terminal Boc (tert-butoxycarbonyl) protecting group on the amine function is a key feature for the synthetic utility of this linker. The Boc group is a stable protecting group that can be selectively removed under acidic conditions. organic-chemistry.org This allows for a modular and controlled approach to PROTAC synthesis. For instance, the piperazine (B1678402) end of the linker can be coupled to one of the binding ligands first. Then, after deprotection of the Boc group, the newly revealed amine can be reacted with the second binding ligand, completing the synthesis of the heterobifunctional degrader. This strategic protection is crucial for building complex molecules and avoiding unwanted side reactions.

The following table summarizes the key structural components of this compound and their respective roles in PROTAC design:

| Structural Component | Role in PROTAC Design | Key Properties |

| Piperazine Ring | Imparts rigidity to the linker, potentially improving ternary complex formation. Enhances aqueous solubility. | Semi-rigid heterocyclic scaffold, basic nitrogen atoms. nih.govprecisepeg.com |

| PEG2 Unit | Increases hydrophilicity and water solubility of the PROTAC. Provides a defined linker length. | Flexible, hydrophilic chain. precisepeg.com |

| C2-Alkyl Chain | Acts as a spacer element within the linker. | Contributes to the overall length and flexibility. |

| Boc-Protected Amine | Enables controlled, sequential synthesis of the PROTAC molecule. | Stable protecting group, removable under specific acidic conditions. organic-chemistry.org |

Potential in Other Degradation Modalities Beyond PROTACs

While PROTACs represent the most prominent application of targeted protein degradation, the field is expanding to include other modalities that leverage different cellular degradation pathways. These emerging strategies often still rely on the design of bifunctional molecules where a linker plays a critical role. The advantageous properties of this compound make it a promising building block for these novel degradation technologies as well.

For example, Lysosome-Targeting Chimeras (LYTACs) are designed to degrade extracellular and membrane-bound proteins by recruiting them to the lysosomal degradation pathway. LYTACs typically consist of a target-binding moiety linked to a ligand that engages a lysosome-shuttling receptor. The linker in a LYTAC must be sufficiently long and flexible to span the distance between the target protein and the receptor, and it must also possess favorable solubility properties. The PEG component of this compound is particularly well-suited for this application due to its hydrophilicity and defined length.

Another emerging area is Autophagy-Targeting Chimeras (AUTACs), which induce the degradation of target proteins or even larger cellular components like damaged mitochondria through the autophagy pathway. AUTACs work by simultaneously binding to a target and an autophagy-related protein, thereby flagging the target for engulfment by an autophagosome. The design principles for AUTAC linkers share similarities with those for PROTACs, requiring a balance of flexibility, rigidity, and solubility to facilitate the formation of a productive complex. The combination of the semi-rigid piperazine and the flexible PEG unit in this compound could offer a valuable scaffold for optimizing AUTAC efficacy.

Contribution to the Development of Novel Molecular Probes and Bioconjugates

The utility of this compound extends beyond targeted protein degradation to the broader field of chemical biology, particularly in the construction of molecular probes and other bioconjugates. Molecular probes are essential tools for studying biological processes, and their design often requires the precise linkage of a reporter molecule (such as a fluorophore or a biotin (B1667282) tag) to a bioactive molecule.

The Boc-protected amine of this compound provides a convenient handle for conjugation. nih.gov After deprotection, the resulting primary amine can be readily coupled to a variety of molecules using standard bioconjugation chemistries, such as amide bond formation. The piperazine and PEG components of the linker can help to improve the solubility and reduce non-specific binding of the resulting probe, which is crucial for obtaining a clear signal in biological assays.

For instance, a fluorescently labeled version of a drug molecule can be synthesized using this linker to study its uptake, distribution, and target engagement within cells. The piperazine-PEG linker can help to ensure that the bulky fluorophore does not interfere with the binding of the drug to its target. Similarly, biotinylated probes can be created for use in affinity purification or protein-protein interaction studies.

The table below provides hypothetical examples of how this compound could be incorporated into different types of molecular probes:

| Probe Type | Target Molecule | Reporter/Tag | Potential Application |

| Fluorescent Probe | A kinase inhibitor | Fluorescein | Visualizing inhibitor localization in cells |

| Affinity Probe | A specific protein ligand | Biotin | Pull-down assays to identify protein binding partners |

| PET Imaging Agent | A receptor antagonist | A chelator for a positron-emitting radionuclide | In vivo imaging of receptor occupancy |

Future Directions and Challenges in Piperazine Peg2 C2 Nh Boc Research

Innovations in Synthetic Methodologies for Complex Linker Assembly

The efficient and versatile synthesis of complex linkers like Piperazine-PEG2-C2-NH-Boc is paramount for accelerating drug discovery programs. Historically, linker synthesis was often a linear, multi-step process. However, modern methodologies focus on modularity, convergence, and efficiency to rapidly generate libraries of diverse linkers for optimization.

Key innovations include:

Solid-Phase Synthesis: This technique, where a molecule is built step-by-step on a solid resin support, has been adapted for linker assembly. researchgate.net It simplifies purification by allowing reagents and byproducts to be washed away, leaving the growing linker attached to the resin. This method is amenable to automation, facilitating the rapid synthesis of multiple linker variants. nih.gov

Convergent "Click Chemistry": Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and its catalyst-free variant, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), have become invaluable tools. nih.govyoutube.com These reactions allow for the rapid and high-yield connection of two complex molecular fragments—for instance, a warhead attached to an azide (B81097) and an E3 ligase ligand attached to an alkyne—in the final steps of synthesis. nih.govbiochempeg.com This modular approach is highly efficient for creating diverse PROTAC libraries with variations in linker length, composition, or attachment points. nih.gov

Photoredox Catalysis: This emerging field uses visible light to catalyze chemical reactions under exceptionally mild conditions. youtube.com It enables novel transformations, such as the direct functionalization of C-H bonds, which can be used to modify the linker backbone in ways not previously possible, offering new vectors for optimization. acs.org

Use of Bifunctional Building Blocks: The commercial availability of pre-functionalized building blocks, such as PEG linkers with different reactive groups at each end (e.g., an amine and a carboxylic acid), has streamlined the assembly of complex molecules. nih.govbiochempeg.com Linkers like this compound are often constructed from such readily available, bifunctional motifs, which enables the facile and rapid assembly of potent drug candidates. nih.govjenkemusa.com

Table 1: Comparison of Modern Synthetic Methodologies for Linker Assembly

| Methodology | Principle | Advantages for Linker Synthesis |

|---|---|---|

| Solid-Phase Synthesis | Stepwise assembly on a resin support. | Simplified purification, amenability to automation, rapid library generation. researchgate.netnih.gov |

| Click Chemistry (CuAAC/SPAAC) | High-yield, specific reaction between an azide and an alkyne. | High efficiency, modularity, mild reaction conditions, convergent synthesis. nih.govbiochempeg.com |

| Photoredox Catalysis | Use of light to drive single-electron transfer reactions. | Mild conditions, access to novel chemical transformations (e.g., C-H functionalization). youtube.comacs.org |

| Bifunctional Reagents | Using pre-made linkers with orthogonal reactive ends. | Speeds up assembly, modularity, commercial availability. nih.govbiochempeg.comjenkemusa.com |

Rational Design Strategies for Enhanced Functionality and Selectivity of Linkers

The paradigm in linker research has shifted from a "trial-and-error" approach to a more rational, structure-guided design process. nih.gov The linker's composition is now understood to be a critical determinant of the resulting molecule's efficacy, selectivity, and pharmacokinetic properties. nih.govexplorationpub.com For a linker like this compound, each component is chosen to impart specific, desirable characteristics.

Linker Length and Flexibility: The length of the linker is a crucial parameter that must be optimized for each specific application. explorationpub.com A linker that is too short can lead to steric clashes, preventing the formation of a stable ternary complex (in the case of a PROTAC), while an overly long linker can be entropically unfavorable and decrease efficacy. explorationpub.com Flexible components, such as the PEG and alkyl chains, allow the molecule to adopt a range of conformations, which can be essential for achieving the optimal geometry for biological activity. nih.gov Conversely, rigid elements like the piperazine (B1678402) ring can help pre-organize the molecule, reducing the entropic penalty upon binding. researchgate.net

Modulating Physicochemical Properties: Linkers profoundly impact a molecule's properties, such as solubility and cell permeability. The PEG motif in the linker is hydrophilic and is known to increase the water solubility of PROTACs, which can improve their pharmacokinetic profiles. biochempeg.combiochempeg.comjenkemusa.com The piperazine ring is a basic moiety that can be protonated at physiological pH, which can also enhance solubility. rsc.orgnih.gov However, the precise pKa is highly sensitive to the adjacent chemical groups, requiring careful design. nih.govnih.gov

Achieving Selectivity: Remarkably, the linker can be tuned to impart selectivity for one protein target over another. In one notable example, extending a PROTAC linker by a single ethylene (B1197577) glycol unit was sufficient to abolish the degradation of one target protein (HER2) while preserving the degradation of another (EGFR), thereby creating a selective degrader. nih.govnih.gov This highlights the linker's role in governing the specific protein-protein interactions within the ternary complex.

Attachment Points: The vector and position where the linker is attached to the two ligands (e.g., the warhead and the E3 ligase ligand) are critical design parameters. nih.gov The choice of attachment site is typically guided by identifying solvent-exposed regions on the ligands that can be modified without disrupting their binding to their respective proteins. nih.gov

Table 2: Influence of Linker Components on Physicochemical and Functional Properties

| Linker Component | Key Property | Impact on Molecule |

|---|---|---|

| Alkyl Chain | Flexibility, Hydrophobicity | Allows conformational adaptation; can improve cell permeability. nih.govresearchgate.net |

| Polyethylene (B3416737) Glycol (PEG) | Flexibility, Hydrophilicity | Increases water solubility and can improve pharmacokinetics. biochempeg.combiochempeg.comjenkemusa.com |

| Piperazine Ring | Rigidity, Basicity | Provides structural pre-organization; can increase solubility via protonation. researchgate.netrsc.orgnih.gov |

| Alkyne/Triazole | Rigidity | Restricts conformational flexibility, stabilizing specific conformations. explorationpub.comresearchgate.net |

Integration of Advanced Biophysical and Computational Techniques for Linker Characterization and Prediction

To move beyond empirical design, researchers are increasingly relying on a suite of advanced analytical and computational tools to understand and predict how a linker will behave. These techniques provide crucial insights into the three-dimensional structure and dynamic motions of these complex molecules.

Biophysical Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for studying the solution-state conformation of flexible molecules. Studies have used NMR to show that the propensity of a PROTAC to adopt a "folded" conformation, stabilized by intramolecular interactions, correlates with higher cell permeability. figshare.com This provides a direct experimental method to rationalize the impact of linker composition on a key drug-like property.

X-ray Crystallography: When a crystal of a PROTAC-induced ternary complex can be obtained, X-ray crystallography provides an atomic-resolution snapshot of the entire assembly. These structures have been invaluable in revealing how the linker itself can form specific interactions with the target protein and E3 ligase, actively contributing to the stability and cooperativity of the complex. nih.gov

Computational and Predictive Modeling:

In Silico Modeling and Docking: Before a single compound is synthesized, computational models can be used to predict how different linker designs might enable the formation of a ternary complex. researchgate.net These methods help to rapidly screen vast virtual libraries of potential linkers, prioritizing those with the highest likelihood of success and thereby rationalizing the synthetic effort. nih.gov

Artificial Intelligence and Machine Learning: A frontier in linker design is the application of AI and machine learning. By training models on large datasets of existing molecules and their properties, AI can begin to predict the permeability, stability, and even the biological activity of new designs. patsnap.com These predictive tools have the potential to significantly accelerate the optimization cycle and uncover novel linker chemistries that might be missed by human intuition alone. patsnap.comnih.gov

Table 3: Advanced Techniques for Linker Research

| Technique | Type | Information Gained |

|---|---|---|

| NMR Spectroscopy | Biophysical | Solution-state conformation, linker folding, intramolecular interactions. figshare.com |

| X-ray Crystallography | Biophysical | High-resolution 3D structure of linker within a protein complex. nih.gov |

| Molecular Dynamics (MD) | Computational | Dynamic behavior, flexibility, conformational sampling, complex stability. nih.govacs.orgacs.org |

| Modeling & Docking | Computational | Prediction of ternary complex formation, virtual screening of linkers. nih.govresearchgate.net |

| Machine Learning / AI | Computational | Prediction of physicochemical properties, stability, and biological activity. patsnap.comnih.gov |

Q & A

Q. What are the standard synthetic protocols for Piperazine-PEG2-C2-NH-Boc, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the piperazine nitrogen, followed by coupling with PEG2-C2-NH2. Key steps include:

- Boc Protection : React piperazine with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) under basic conditions (e.g., K₂CO₃) .

- PEG Coupling : Use N-methylpyrrolidone (NMP) as a solvent at 80°C for 15 hours with K₂CO₃ as a base to facilitate nucleophilic substitution between Boc-piperazine and PEG2-C2-NH2 .

- Optimization : Adjust reaction time, solvent polarity (e.g., acetonitrile for reflux conditions), and stoichiometric ratios to improve yield. Monitor progress via TLC or HPLC .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

- Spectroscopic Analysis :

- Chromatography :

Advanced Research Questions

Q. How do stereochemical variations in the piperazine core influence the reactivity and pharmacological profile of this compound?

Methodological Answer:

- Chiral Resolution : Synthesize enantiomers using (R)- or (S)-Boc-2-methylpiperazine precursors and compare their coupling efficiency with PEG2-C2-NH2 via chiral HPLC .

- Pharmacological Impact : Test enantiomers in receptor-binding assays (e.g., dopamine D₂ or α₁-adrenoceptors) to correlate stereochemistry with activity. For example, substituted dibenzothiepine analogs show stereospecific antagonism .

Q. What strategies mitigate solubility limitations of this compound in aqueous buffers?

Methodological Answer:

Q. How can computational modeling guide the design of this compound derivatives for targeted drug delivery?

Methodological Answer:

- Pharmacophore Modeling : Use tools like Schrödinger’s Phase to align derivatives with known receptor pharmacophores (e.g., dopamine D₂ antagonists) .

- ADMET Prediction : Calculate LogP (octanol-water partition coefficient) and polar surface area (PSA) to predict blood-brain barrier penetration or renal clearance. For this compound, typical LogP ≈ 1.8 and PSA ≈ 70 Ų .

Q. What experimental approaches resolve contradictions in reported reaction yields for Boc-piperazine derivatives?

Methodological Answer:

- Controlled Replication : Repeat reactions under identical conditions (solvent, catalyst, temperature) as conflicting studies. For example, Ru-catalyzed anti-Markovnikov hydroamination requires precise ligand (1,5-bis(diphenylphosphino)pentane) and acid (triflic acid) ratios to achieve reproducibility .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., de-Boc derivatives or PEG hydrolysis fragments) that may reduce yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.